molecular formula C49H46O10 B12101654 [2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate

[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate

Cat. No.: B12101654
M. Wt: 794.9 g/mol
InChI Key: VOQIJACLUQIMIE-UHFFFAOYSA-N
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Description

The compound [2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate is a complex organic molecule that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate typically involves multiple steps, including the formation of the chromen ring and subsequent functionalization. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives with altered biological activities.

Scientific Research Applications

[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate: has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of [2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to scavenge free radicals, inhibit enzymes involved in inflammation, and modulate signaling pathways related to cell growth and apoptosis. These interactions contribute to its observed biological effects.

Comparison with Similar Compounds

[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate: can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. While these compounds share similar structural features, the presence of specific functional groups in This compound gives it unique chemical properties and biological activities. For instance, the additional methoxy groups may enhance its antioxidant capacity and influence its solubility and bioavailability.

Properties

IUPAC Name

[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H46O10/c1-28-36(50)25-43(59-49(53)31-18-12-7-13-19-31)34(46(28)56-4)24-35(44-37(51)26-41(54-2)32-20-22-39(57-47(32)44)29-14-8-5-9-15-29)45-38(52)27-42(55-3)33-21-23-40(58-48(33)45)30-16-10-6-11-17-30/h5-19,25-27,35,39-40,50-52H,20-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQIJACLUQIMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CCC(O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CCC(O7)C8=CC=CC=C8)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H46O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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